molecular formula C11H15NO3S B13604692 3-(4-Methanesulfonylphenoxy)pyrrolidine

3-(4-Methanesulfonylphenoxy)pyrrolidine

Cat. No.: B13604692
M. Wt: 241.31 g/mol
InChI Key: DJBSFGFJLDDSOD-UHFFFAOYSA-N
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Description

3-(4-Methanesulfonylphenoxy)pyrrolidine is a chemical compound with the molecular formula C11H15NO3S It is characterized by a pyrrolidine ring attached to a phenoxy group, which is further substituted with a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methanesulfonylphenoxy)pyrrolidine typically involves the reaction of 4-methanesulfonylphenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of pyrrolidine to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methanesulfonylphenoxy)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding a simpler phenoxy-pyrrolidine structure.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfone derivatives with enhanced stability and potential biological activity.

    Reduction: Simplified phenoxy-pyrrolidine compounds with altered electronic properties.

    Substitution: A variety of substituted phenoxy-pyrrolidine derivatives with diverse functional groups.

Scientific Research Applications

3-(4-Methanesulfonylphenoxy)pyrrolidine has found applications in several areas of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methanesulfonylphenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The pyrrolidine ring provides structural rigidity and enhances binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylsulfonylphenoxy)pyrrolidine: Similar structure but with a methyl group instead of methanesulfonyl.

    3-(4-Chlorophenoxy)pyrrolidine: Contains a chlorine atom instead of the methanesulfonyl group.

    3-(4-Nitrophenoxy)pyrrolidine: Substituted with a nitro group, leading to different electronic properties.

Uniqueness

3-(4-Methanesulfonylphenoxy)pyrrolidine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

3-(4-methylsulfonylphenoxy)pyrrolidine

InChI

InChI=1S/C11H15NO3S/c1-16(13,14)11-4-2-9(3-5-11)15-10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3

InChI Key

DJBSFGFJLDDSOD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OC2CCNC2

Origin of Product

United States

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